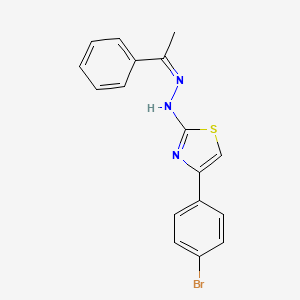

(Z)-4-(4-bromophenyl)-2-(2-(1-phenylethylidene)hydrazinyl)thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(Z)-4-(4-bromophenyl)-2-(2-(1-phenylethylidene)hydrazinyl)thiazole” is a complex organic compound. It contains a thiazole ring, which is a heterocyclic compound that includes a five-member ring with one sulfur atom, one nitrogen atom, and three carbon atoms. The compound also contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) and a bromine atom attached to the phenyl group.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring, the addition of the phenyl group, and the introduction of the bromine atom. However, without specific information or research papers, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the thiazole ring, the phenyl group, and the bromine atom. The exact structure would depend on the specific arrangement and bonding of these groups.Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the bromine atom might make the compound more reactive in certain conditions, while the presence of the thiazole ring could affect the compound’s stability.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. These could include its melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of thiazole derivatives, including compounds similar to "(Z)-4-(4-bromophenyl)-2-(2-(1-phenylethylidene)hydrazinyl)thiazole", involves cyclization reactions between specific ketones and thioamides. These compounds are characterized using spectroscopic methods such as FT-IR, NMR, and mass spectrometry, along with elemental analyses to establish their structures (Bharti et al., 2010). The crystal structures of some thiazole derivatives have also been determined using X-ray diffraction, providing insights into their molecular configurations (Zou et al., 2020).

Antimicrobial and Antifungal Activities

Thiazole derivatives exhibit significant antimicrobial and antifungal activities. Studies have shown that certain thiazole compounds display moderate to excellent activity against various bacterial and fungal strains, including Candida albicans, Cryptococcus neoformans, and Aspergillus flavus. The most effective compounds have been identified based on their minimum inhibitory concentration (MIC) values, indicating their potential as therapeutic agents (Bharti et al., 2010).

Antitumor Activities

The antitumor potential of thiazole derivatives has also been explored. Zinc(II) complexes with pyridine thiazole derivatives have shown promising antitumor activities against various cancer cell lines, with some compounds exhibiting specificity for certain types of cancer cells. The metal complexes of these derivatives were found to be more active than the free ligands, suggesting the importance of metal coordination in enhancing biological activity (Zou et al., 2020).

Anticonvulsant and Antihypertensive Properties

Thiazole derivatives have been investigated for their potential anticonvulsant and antihypertensive properties. Certain compounds within this class have been identified as potent anticonvulsants, comparable to standard drugs like phenytoin and carbamazepine. Additionally, 2-aryl-5-hydrazino-1,3,4-thiadiazoles have shown promising antihypertensive activity, attributed to their direct relaxant effect on vascular smooth muscle (Chapleo et al., 1986; Turner et al., 1988).

Corrosion Inhibition

Apart from their biological activities, thiazole derivatives have been studied for their corrosion inhibition properties. Poly[(hydrazinylazo)]thiazoles have been evaluated as corrosion inhibitors for metals in acidic environments, demonstrating significant protection capacity. These studies indicate the potential application of thiazole derivatives in materials science and engineering (El-Lateef et al., 2021).

Safety And Hazards

As with any chemical compound, handling “(Z)-4-(4-bromophenyl)-2-(2-(1-phenylethylidene)hydrazinyl)thiazole” would require appropriate safety precautions. However, without specific information, it’s difficult to provide detailed safety and hazard information.

Direcciones Futuras

The future research directions for this compound would depend on its potential applications. These could include medicinal chemistry if the compound shows biological activity, or materials science if the compound has interesting physical properties.

Propiedades

IUPAC Name |

4-(4-bromophenyl)-N-[(Z)-1-phenylethylideneamino]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3S/c1-12(13-5-3-2-4-6-13)20-21-17-19-16(11-22-17)14-7-9-15(18)10-8-14/h2-11H,1H3,(H,19,21)/b20-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIEUFRALAPBKDI-NDENLUEZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=NC(=CS1)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/NC1=NC(=CS1)C2=CC=C(C=C2)Br)/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-4-(4-bromophenyl)-2-(2-(1-phenylethylidene)hydrazinyl)thiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2997531.png)

![3-methyl-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2997534.png)

![2-ethoxy-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2997537.png)

![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-hydroxybenzamide](/img/structure/B2997547.png)

![6-[4-(5-Fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2997548.png)

![3-[Bis(2-methoxyethyl)carbamoyl]benzenesulfonyl fluoride](/img/structure/B2997549.png)

![2-[1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2997550.png)

![3-[2-Methyl-4-(Trifluoromethyl)-1,3-Thiazol-5-Yl]-1H-1,2,4-Triazole](/img/structure/B2997553.png)